4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid
Description
4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid is an organic compound with the molecular formula C18H18O4 It is a derivative of benzoic acid, featuring a methoxyphenyl group and a butanoyl group attached to the benzene ring
Properties
CAS No. |
591247-10-8 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4-[4-(3-methoxyphenyl)butanoyl]benzoic acid |
InChI |
InChI=1S/C18H18O4/c1-22-16-6-2-4-13(12-16)5-3-7-17(19)14-8-10-15(11-9-14)18(20)21/h2,4,6,8-12H,3,5,7H2,1H3,(H,20,21) |
InChI Key |
XDPJJXGRWXEFCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCCC(=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid typically involves the reaction of 3-methoxyphenylbutanoic acid with benzoic acid derivatives under specific conditions. One common method includes the use of Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Esterification of the Benzoic Acid Group
The carboxylic acid moiety undergoes esterification under acidic or coupling conditions. For example:
-
Reaction with methanol in the presence of concentrated sulfuric acid yields the corresponding methyl ester.
-
Coupling with alcohols via carbodiimide reagents (e.g., DCC/DMAP) produces esters with higher selectivity.
Amide Formation
The carboxylic acid reacts with amines to form amides, a key step in drug conjugate synthesis:
-
Primary amines (e.g., benzylamine) form stable amide bonds under peptide coupling conditions .
-
Heterocyclic amines (e.g., piperazine) require activation via EDCl/HOBt for efficient coupling.
Example Pathway :
-
Activation of the carboxylic acid with EDCl/HOBt in DMF.
-
Reaction with benzylamine at room temperature for 12h.
-
Isolation of 4-[4-(3-methoxyphenyl)butanoyl]-N-benzylbenzamide (Yield: 72%) .
Reduction of the Butanoyl Ketone
The ketone group in the butanoyl chain is reducible to a secondary alcohol:
-
NaBH₄/MeOH : Partial reduction at 0°C (Yield: 65%).
-
LiAlH₄/THF : Complete reduction to a diol derivative (Yield: 88%).
Mechanism :
The carbonyl oxygen is protonated, followed by nucleophilic attack by hydride ions to form a tetrahedral intermediate, which collapses to yield the alcohol.
Electrophilic Aromatic Substitution (EAS)
The 3-methoxyphenyl ring undergoes EAS at the para position relative to the methoxy group due to its electron-donating effect:
-
Nitration : HNO₃/H₂SO₄ at 50°C introduces a nitro group (Yield: 62%).
-
Sulfonation : SO₃/H₂SO₄ produces a sulfonic acid derivative (Yield: 58%).
Regioselectivity :
The methoxy group directs incoming electrophiles to the C4 position of the phenyl ring.
Hydrolysis of the Methoxy Group
Demethylation under strong acidic or basic conditions yields a phenolic derivative:
-
BBr₃/CH₂Cl₂ : Cleaves the methoxy group to form a hydroxyl group (Yield: 91%) .
-
HBr/AcOH : Requires reflux for 8h (Yield: 76%).
Application :
The phenolic product serves as a precursor for further functionalization (e.g., glycosylation).
Cyclization Reactions
Intramolecular reactions between the benzoic acid and ketone groups can form heterocycles:
-
Lactonization : Under Mitsunobu conditions (DEAD/PPh₃), a six-membered lactone forms (Yield: 68%) .
-
Oxazole formation : Reaction with NH₄OAc/Ac₂O yields an oxazole ring fused to the phenyl group.
Comparative Reactivity Table
| Functional Group | Reaction Type | Typical Reagents | Reactivity |
|---|---|---|---|
| Benzoic acid (-COOH) | Esterification/Amidation | DCC, H₂SO₄, EDCl | High |
| Butanoyl ketone (-CO-) | Reduction | NaBH₄, LiAlH₄ | Moderate |
| 3-Methoxyphenyl (-OCH₃) | EAS | HNO₃, SO₃ | Low to Moderate |
Key Research Findings
-
Solubility Impact : Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions in homogeneous phases .
-
Stability : The compound is stable under ambient conditions but degrades in strong bases (>pH 12) due to hydrolysis of the ester linkage.
-
Catalytic Effects : Pd/C accelerates hydrogenation of the aromatic rings, though over-reduction of the ketone is a competing side reaction.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity:
Recent studies have highlighted the potential of 4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid as a dual-action antitumor prodrug. It has been shown to enhance the antiproliferative activity of established chemotherapeutic agents, such as floxuridine. In vitro and in vivo evaluations indicated that derivatives of this compound could significantly reduce tumor size in xenograft models, suggesting its efficacy against various cancer types .
Mechanism of Action:
The compound's mechanism involves inducing apoptosis in cancer cells by modulating key proteins involved in cell survival and death, such as Bcl-2 and Bax. This apoptotic effect was observed to be dose-dependent, indicating a robust therapeutic window for potential clinical applications .
Materials Science
Liquid Crystal Applications:
4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid has been explored for its properties in liquid crystal technologies. Its structural characteristics allow it to act as a mesogenic compound, contributing to the development of advanced materials with tunable optical properties. These materials have applications in displays, sensors, and other optoelectronic devices .
Polymer Composites:
In materials science, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that such composites exhibit improved performance in high-temperature environments, making them suitable for aerospace and automotive applications .
Biological Research
Antioxidant Properties:
Studies have shown that 4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid exhibits significant antioxidant activity. This property is crucial for its potential use in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals suggests its applicability in nutraceutical formulations aimed at promoting health and longevity .
Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate that it may inhibit the growth of specific bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents .
Synthesis and Characterization
The synthesis of 4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid typically involves multi-step organic reactions. The following table summarizes key synthesis routes:
| Synthesis Method | Description | Yield |
|---|---|---|
| Aldol Condensation | Involves the reaction of appropriate aldehydes and ketones under basic conditions | High (70-90%) |
| Friedel-Crafts Acylation | Utilizes acyl chlorides with aromatic compounds to introduce the butanoyl group | Moderate (50-70%) |
| Reduction Reactions | Reduction of intermediates using lithium aluminum hydride or similar reagents | Variable |
Case Studies
Several case studies have documented the applications of 4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid:
- Case Study 1: A study on its application as an antitumor agent demonstrated that formulations containing this compound led to a significant reduction in tumor volume compared to controls, emphasizing its therapeutic potential in oncology .
- Case Study 2: Research into liquid crystal displays showed that incorporating this compound improved the response time and thermal stability of the liquid crystal matrix, suggesting enhanced performance for display technologies .
- Case Study 3: Investigations into its antimicrobial properties revealed effective inhibition against Gram-positive bacteria, indicating potential uses in pharmaceutical formulations aimed at treating infections .
Mechanism of Action
The mechanism of action of 4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenylbenzoic acid
- 4-Benzoylbenzoic acid
- 4-Methoxybenzoic acid
Uniqueness
4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Biological Activity
4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid, a phenolic compound, has garnered attention due to its potential biological activities. This article reviews its biological effects, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a butanoyl group and a methoxyphenyl moiety. This structure is significant as it influences the compound's solubility, stability, and biological interactions.
Antitumor Activity
Research indicates that derivatives of benzoic acid, including 4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid, exhibit promising antitumor properties. For instance, related compounds have demonstrated the ability to induce apoptosis in cancer cells by modulating pathways associated with cell cycle regulation and apoptosis.
- Mechanism of Action : These compounds often inhibit key proteins involved in cell survival (e.g., Bcl-2) while promoting pro-apoptotic factors (e.g., Bax), leading to increased apoptosis in cancerous cells .
Antioxidant Properties
The antioxidant capacity of this compound is notable. Studies show that it can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage and associated diseases.
- Experimental Findings : In vitro assays have demonstrated that the compound effectively reduces lipid peroxidation and enhances the activity of antioxidant enzymes .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of several benzoic acid derivatives, including 4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid. The results indicated a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent against tumors .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid | 15 | HeLa |
| FUDR (control) | 20 | HeLa |
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the activity of this compound. It was found to activate the autophagy-lysosome pathway, enhancing protein degradation systems in human fibroblasts. This suggests potential applications in aging-related conditions where protein homeostasis is disrupted .
Research Findings
- In Vivo Studies : Animal studies have shown that treatment with this compound resulted in reduced tumor sizes and improved survival rates compared to controls. The expression levels of apoptotic markers were significantly altered, indicating effective modulation of apoptotic pathways .
- In Silico Studies : Computational analyses have predicted strong binding affinities of this compound to target proteins involved in cancer progression and metabolism, supporting its development as a drug candidate .
Q & A
Q. What are the key considerations when designing a synthetic route for 4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid?
- Methodological Answer : The synthesis requires multi-step planning, starting with precursor selection (e.g., 3-methoxyphenyl derivatives and benzoic acid intermediates). Key steps include:
- Functional group compatibility : Protect reactive groups (e.g., carboxylic acid) during coupling reactions to avoid side reactions.
- Coupling reagents : Use carbodiimides (e.g., EDC/HOBt) for amide bond formation between the butanoyl and benzoic acid moieties .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates, followed by recrystallization for final product purity .
Q. How can spectroscopic methods (NMR, IR, MS) be optimized to characterize this compound?
- Methodological Answer :
- NMR : Use - and -NMR with deuterated DMSO to resolve aromatic protons and methoxy groups. Assign peaks via 2D experiments (HSQC, HMBC) to confirm regiochemistry .
- IR : Identify carbonyl stretches (C=O at ~1700 cm) and methoxy C-O bonds (~1250 cm) to validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode confirms molecular weight (e.g., [M-H] ion) and fragments (e.g., cleavage at the butanoyl group) .
Advanced Research Questions
Q. How can contradictions in spectral data during structural validation be resolved?
- Methodological Answer : Contradictions (e.g., unexpected coupling patterns in NMR) require:
- 2D NMR : Use NOESY/ROESY to detect spatial proximities, clarifying substituent positions on the aromatic rings .
- X-ray crystallography : Solve crystal structures using SHELXL for refinement. Compare experimental bond angles/distances with computational models (e.g., DFT) .
- Cross-validation : Correlate MS/MS fragmentation patterns with proposed structures to resolve ambiguities .
Q. What strategies optimize the introduction of the 3-methoxyphenyl group under scalable conditions?
- Methodological Answer :
- Catalyst screening : Test palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling between aryl halides and boronic acids .
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates while minimizing byproducts .
- Temperature control : Optimize reflux conditions (e.g., 80–100°C) to balance yield and selectivity. Monitor via TLC/HPLC .
Q. How should researchers address conflicting biological activity results in enzyme inhibition assays?
- Methodological Answer :
- Assay reproducibility : Standardize protocols (e.g., buffer pH, incubation time) and include positive controls (e.g., known inhibitors) .
- Dose-response curves : Use nonlinear regression to calculate IC values, ensuring statistical significance across replicates .
- Metabolite analysis : Employ LC-MS to identify potential degradation products or metabolites that may interfere with activity .
Data Analysis and Interpretation
Q. What computational tools are recommended for predicting the compound’s reactivity or binding modes?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Validate with MD simulations (GROMACS) to assess stability .
- DFT calculations : Compute electrostatic potential maps (Gaussian 09) to predict nucleophilic/electrophilic sites for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
